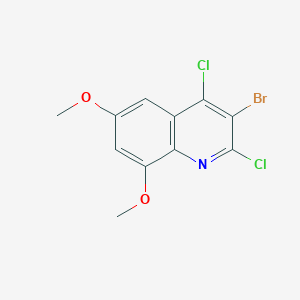
3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline is a quinoline derivative with the molecular formula C11H8BrCl2NO2 and a molecular weight of 337. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline typically involves the bromination and chlorination of a quinoline precursor, followed by methoxylation. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Methoxylation: The methoxy groups can be modified to introduce other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, and methanol for substitution and methoxylation. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline include:
- 3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine
- 2,4-Dichloro-6,8-dimethoxyquinoline
- 3-Bromo-2,4-dichloroquinoline .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of bromine, chlorine, and methoxy groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8BrCl2NO2 |
|---|---|
Molecular Weight |
336.99 g/mol |
IUPAC Name |
3-bromo-2,4-dichloro-6,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H8BrCl2NO2/c1-16-5-3-6-9(13)8(12)11(14)15-10(6)7(4-5)17-2/h3-4H,1-2H3 |
InChI Key |
DSHCMAWBLLEISD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)N=C(C(=C2Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



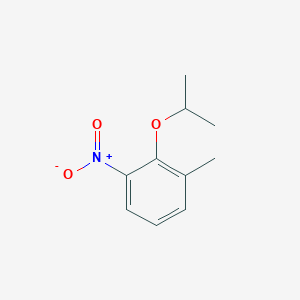
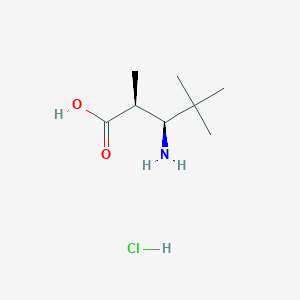
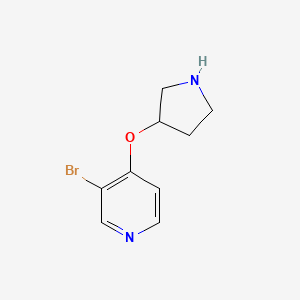
![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)
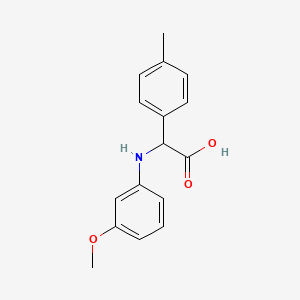

![tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12991912.png)
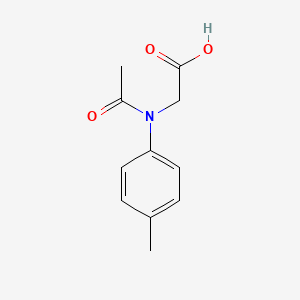
![(3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid](/img/structure/B12991938.png)
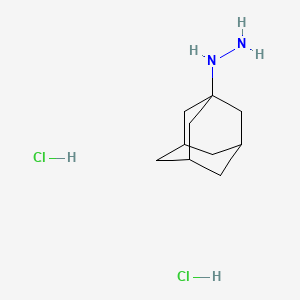
![5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12991950.png)
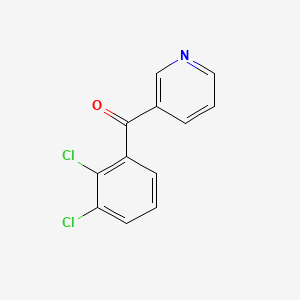
![(6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine](/img/structure/B12991957.png)
